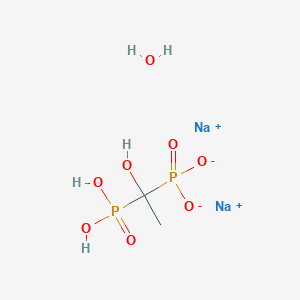![molecular formula C9H6ClF3OS B6301193 Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester CAS No. 99509-27-0](/img/structure/B6301193.png)
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester, also known as CFTS, is an organic compound belonging to the family of carbonofluoridothioic acids. It is a colorless, odorless, and water-soluble compound with a molecular weight of 350.41 g/mol. CFTS has been studied extensively in recent years due to its potential applications in various scientific and medical fields.
Applications De Recherche Scientifique
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester has been studied extensively in recent years due to its potential applications in various scientific and medical fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the development of drugs and pharmaceuticals, as well as in the production of pesticides and other agrochemicals.
Mécanisme D'action
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester is believed to act as an inhibitor of enzymes. It binds to the active site of the enzyme and prevents it from catalyzing the reaction. This inhibition of the enzyme's activity leads to the inhibition of the reaction and thus the desired effect.
Biochemical and Physiological Effects
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester has been found to be effective in inhibiting the activity of enzymes involved in the metabolism of drugs. It has also been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been found to be effective in inhibiting the activity of enzymes involved in the production of hormones and other signaling molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in lab experiments is its ability to inhibit enzymes. This allows researchers to study the effects of specific molecules on the activity of enzymes without having to worry about the activity of other enzymes. The main limitation of using Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when working with Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in the laboratory.
Orientations Futures
Future research on Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester could focus on further elucidating its mechanism of action, as well as its potential applications in drug development and other medical fields. Additionally, further research could focus on the potential toxicity of Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester and ways to minimize its potential side effects. Other potential areas of research could include the development of new synthesis methods for Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester, as well as the development of new applications for Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester in the laboratory and industrial settings.
Méthodes De Synthèse
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester can be synthesized in two steps. In the first step, 4-chlorophenyl is reacted with 2,2-difluoroethyl bromide in the presence of a base such as sodium hydroxide to form the desired product. In the second step, the resulting product is reacted with sulfuric acid to form Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester.
Propriétés
IUPAC Name |
S-[2-(4-chlorophenyl)-2,2-difluoroethyl] fluoromethanethioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3OS/c10-7-3-1-6(2-4-7)9(12,13)5-15-8(11)14/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOQNNPGNGTAOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC(=O)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B6301111.png)

![Methyl 6-t-butylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B6301116.png)
![tert-Butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B6301123.png)









